molecular formula C15H12 B155047 1-Phenyl-1H-indene CAS No. 1961-96-2

1-Phenyl-1H-indene

Cat. No. B155047
CAS RN: 1961-96-2
M. Wt: 192.25 g/mol
InChI Key: PXORBAGTGTXORO-UHFFFAOYSA-N
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Description

Indene Formation and Reaction Dynamics

The formation of indene, specifically 1-Phenyl-1H-indene, has been a subject of interest due to its relevance in the formation of polycyclic aromatic hydrocarbons (PAHs) and soot from incomplete fossil fuel combustion. A study utilizing a crossed-molecular-beam apparatus revealed that phenyl radicals react with C3H4 isomers, methylacetylene and allene, to form indene under single-collision conditions. The reaction dynamics, supported by theoretical calculations, indicate that the reactions are indirect, have long lifetimes, and result in high yields of indene .

Synthesis of Indene Derivatives

The synthesis of indene derivatives has been explored through various catalytic methods. One approach involves the use of palladium-catalyzed carbonylative annulation reactions, employing aryl formate as a CO source to synthesize 2-substituted indene-1,3(2H)-dione derivatives. This method has demonstrated a broad substrate scope with good to excellent yields . Another palladium(0)-catalyzed method allows for the multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes, providing a combinatorial approach to creating unsymmetrically substituted indenes . Additionally, Rh(I)-catalyzed reactions have been used to synthesize indene derivatives from 2-(chloromethyl)phenylboronic acids and alkynes, with the regioselectivity influenced by the steric nature of the substituents on the alkynes .

Molecular Structure and Properties

The molecular structure of indene derivatives can significantly influence their physical properties and potential applications. For instance, 5,6-difluoro-1H-indene derivatives have been designed and synthesized as novel liquid crystal core structures, exhibiting high nematic–isotropic transition temperatures and high optical anisotropy values . The crystal structures of certain indene derivatives, such as the BF2 complex 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, have been found to exhibit multiple chromisms and aggregation- or crystallization-induced emission, highlighting the importance of molecular orientation and packing in determining the emission properties .

Chemical Reactions and Photoionization Studies

The formation of the indene molecule and its isomers has been studied under combustion-like conditions, with the phenyl radical reacting with propyne and allene. The isomer distributions were probed using tunable vacuum ultraviolet radiation, suggesting that the formation of the aromatic indene molecule is facilitated under these conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indene derivatives are diverse and can be tailored through structural modifications. For example, the introduction of fluorine atoms into the 2-phenyl group of indene derivatives leads to low viscosity and high dielectric anisotropy . The study of poly(p-phenylene-1,3,5-hexatrienylene) has shown that the degree of polymerization and the conjugation length significantly affect the UV-visible absorption and photochemical reactivity . Furthermore, the synthesis of functional disubstituted polyacetylenes and soluble cross-linked polyenes based on 1-phenyl-1-undecyne has demonstrated the effects of pendant groups or side chains on liquid crystallinity and light emission .

Scientific Research Applications

Antibacterial Applications

1-Phenyl-1H-indene derivatives have been shown to exhibit antibacterial activity against both gram-negative (Pseudomonas aeruginosa) and gram-positive (Methicillin Resistant Staphylococcus aureus) bacteria. This was demonstrated in a study where derivatives of 2-phenyl-1H-indene-1-one were prepared and characterized (El‐Sheshtawy & Baker, 2014).

Formation and Synthesis Studies

The formation of 1-Phenyl-1H-indene and its isomers has been studied in the context of combustion-like conditions. This includes research into the aromatic indene molecule (C9H8) and its acyclic isomers (Zhang et al., 2011). Additionally, various 1H-indenes, dihydro-s-indacenes, and diindenoindacenes can be synthesized using a synthetic module, which includes 3-lithioindene compounds. These compounds show potential as ambipolar organic semiconductor materials (Zhu et al., 2009).

Reaction Mechanism Studies

The reaction of Fischer carbene complex with alkynes involving 1-phenylpropyne has been extensively studied to understand the formation and regioselectivity of indene products (Waters et al., 1999).

Vibrational Analysis

Research has been conducted on the Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, which is an anticoagulant and functions as a Vitamin K antagonist. This study provides insights into the molecule's reactivity and other molecular properties (Pathak et al., 2012).

Applications in Liquid Crystals

The 2-phenyl-5,6-difluoro-1H-indene core structure has been studied for its application in liquid crystals, demonstrating high nematic–isotropic transition temperature and high optical anisotropy values (Yokokoji et al., 2009).

Modular Synthesis Applications

1H-indene derivatives can be synthesized via thermal cascade reactions of 1-diazonaphthalen-2(1H)-ones, allowing for the creation of functionalized indene derivatives under catalyst-free thermal conditions (Magar & Lee, 2013).

Catalysis in Synthesis

The palladium(0)-catalyzed multicomponent synthesis of 1H-indenes has been explored for the creation of biologically important indenes bearing three substituent groups (Tsukamoto et al., 2007). Additionally, a Co(III)-Carbene Radical approach for the synthesis of substituted 1H-indenes presents a new strategy for catalytic synthesis (Das et al., 2016).

Antimicrobial Activity

Novel derivatives of 1-phenyl-1H-1,2,3-triazol-4-ylmethylene-2,3-dihydro-1H-inden-1-one have been synthesized and shown to exhibit moderate to good antimicrobial activity (Swamy et al., 2019).

properties

IUPAC Name

1-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15/h1-11,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXORBAGTGTXORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941381
Record name 1-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-indene

CAS RN

1961-96-2
Record name 1-Phenylindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Indanone (13.30 g, 0.1006 moles) was stirred in diethylether (300 mL) at -78° C. as PhMgBr (0.150 moles, 50.00 mL of 3.0M solution in diethylether) was added. The mixture was then allowed to slowly warm to 20°-25° C. and then stirred 16 hours. After the reaction period the mixture was poured on ice and then extracted with aqueous solutions of 1M HCI (1×100 mL), 1M NaHCO3 (1×100 mL), andthen H2O (1×100 mL). The organic layer was then dried over MgSO4. Filtration followed by removal of the volatiles resulted in the isolation of a yellow oil which by NMR was seen to still contain some 1-phenyl-1-indanol. This oil was then distilled under vacuum to yield the desired product as a pale yellow oil (18.56 g, 95.9 percent).
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
1-phenyl-1-indanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.9%

Synthesis routes and methods II

Procedure details

To a solution of 1-indanone (23.78 g, 0.18 mol) in 250 mL of ether at 0° C. was added dropwise over 30 min, 100 mL of phenyllithium in ether (1.8M in ether) and the mixture was allowed to warm to room temperature and stirred for 1 h. The reaction mixture was poured into a cold saturated ammonium chloride solution, extracted with ether (2×200 mL), and the combined organic layer was washed with brine and dried over sodium sulfate. The organic solvent was removed under reduced pressure, 70 mL of 20% sulfuric acid in acetic acid was added to the residue and stirred 2 min. To the above solution water (100 mL) and ether (3×200 mL) were added, The organic layer was washed with sodium bicarbonate solution, dried over sodium sulfate, filtered, and concentrated. Toluene (300 mL) was added to the residue and the mixture was distilled (azeotropic removal of acetic acid) to afford a brown oil. The brown oil was purified by chromatography (silica; (2:1 hexane/methylene chloride)) to afford 15.58 g (45.82%) of 1-phenyl-indene as a colorless oil. In addition 11 g of 1-phenyl-1-acetoxy-indane was isolated as a by-product.
Quantity
23.78 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45.82%

Synthesis routes and methods III

Procedure details

Keeping the temperature at -5° C., to a suspension of 5.0 g (0.131 moles) of LiAlH4 in 300 ml of ethyl ether, 35 g (0.168 moles) is added of 3-phenyl-1-indanone dissolved in 50 ml of THF. The oil obtained by evaporating ether (40 g), is dissolved in 300 ml of toluene containing 20 g of Sio2 and kept refluxing for 2 hours, with formed water being distilled off. The resulting mixture is filtered, the solvent is evaporated and by distillation 18 g is obtained (yield of 50%) of 1-phenylindene boiling at 95-100° C./0.2 mm Hg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-1H-indene
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1-Phenyl-1H-indene
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Reactant of Route 6
1-Phenyl-1H-indene

Citations

For This Compound
50
Citations
A Di Stefano, P Sozio, I Cacciatore… - Journal of medicinal …, 2005 - ACS Publications
… 6-Fluoro-5-methoxy-1-phenyl-1H-indene (8). To the magnetically stirred suspension of 0.97 g (40 mmol) of magnesium, a crystal of iodine, and 20 mL of anhydrous Et 2 O was added 5 …
Number of citations: 51 pubs.acs.org
A Di Stefano, P Sozio, G Luisi, I Cacciatore, B Mosciatti… - Il Farmaco, 2002 - Elsevier
A series of trans-2-amino-5(6)-chloro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized and evaluated for their binding affinity toward D 1 -like and D 2 -like dopamine (…
Number of citations: 11 www.sciencedirect.com
H Jin, L Xing, J Hao, J Yang, Y Zhang, CC Cao… - Combustion and …, 2019 - Elsevier
An improved polycyclic aromatic hydrocarbon (PAH) model is developed to predict the decomposition of indene and the formation of large PAHs under pyrolytic conditions. This model …
Number of citations: 59 www.sciencedirect.com
G Rosocha, RA Batey - Tetrahedron, 2013 - Elsevier
… 2-Bromo-1-phenyl-1H-indene 8a was evaluated as a model substrate. Several Suzuki–Miyaura cross coupling protocols were attempted for 8a and phenylboronic acid. A modification …
Number of citations: 26 www.sciencedirect.com
Z Han, Y Sang, Y Zhao, Y Feng, X Yu, X Lu - Analytical Chemistry, 2022 - ACS Publications
… Compounds 1,2,3-triphenyl-1H-indene (indene A), 2,3-bis (4-methoxyphenyl)-1-phenyl-1H-indene (indene B), and 2,3-bis (4-fluorophenyl)-1-phenyl-1H-indene (indene C) were …
Number of citations: 6 pubs.acs.org
GB Bajracharya, NK Pahadi, ID Gridnev… - The Journal of …, 2006 - ACS Publications
… -3-enyl)benzene (5) gave 1-allyl-1-phenyl-1H-indene (6) in 40% isolated yield (eq 5). … Data for 1-allyl-1-phenyl-1H-indene (6): yellow liquid; 1 H NMR (400 MHz, CDCl 3 ) δ 2.84 (dd, J = …
Number of citations: 109 pubs.acs.org
D Paul, PN Chatterjee - European Journal of Organic Chemistry, 2020 - Wiley Online Library
… The rearrangement of presumably formed 1-phenyl-1H-indene to a more stable isomer 3-phenyl-1H-indene 5 under acidic medium at elevated temperature is well studied.6 In absence …
MR Friedfeld, M Shevlin, GW Margulieux… - Journal of the …, 2016 - ACS Publications
… With 1a, stereoselective insertion into the 2-position followed by β-H elimination from the 1-position with dissociation of the alkene yields (S)-1-phenyl-1H-indene-d 1 . The deuteration of …
Number of citations: 170 pubs.acs.org
X Sun, KJ Izumi, CQ Hu, GQ Lin - Chinese Journal of …, 2006 - Wiley Online Library
… Additionally, it was proved that 3d underwent the regioselective reaction to form 3-benzyl-5-methoxy-2-(3'-methoxyphenyl)-1phenyl-1H-indene 4d and its olefinic isomer 1-benzyl-6…
Number of citations: 24 onlinelibrary.wiley.com
CD Smith, G Rosocha, L Mui… - The Journal of organic …, 2010 - ACS Publications
… There is a single reported example of a cyclization of methyl (2Z)-2-[hydroxy(4-chlorophenyl)methyl]-3-phenylacrylate into methyl 6-chloro-1-phenyl-1H-indene-2-carboxylate using …
Number of citations: 67 pubs.acs.org

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